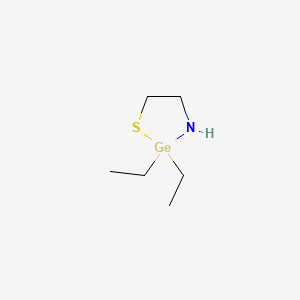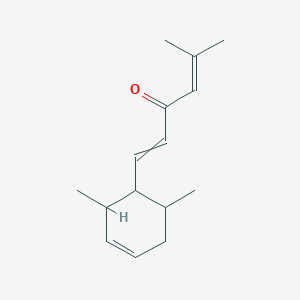
1-(2,6-Dimethylcyclohex-3-en-1-yl)-5-methylhexa-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylcyclohex-3-en-1-yl)-5-methylhexa-1,4-dien-3-one is an organic compound with a complex structure that includes a cyclohexene ring and a hexa-dien-one chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylcyclohex-3-en-1-yl)-5-methylhexa-1,4-dien-3-one can be achieved through several routes. One common method involves the reaction of 2,6-dimethylcyclohex-3-en-1-yl with appropriate dienone precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize yield and purity, often involving multiple steps such as purification and distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Dimethylcyclohex-3-en-1-yl)-5-methylhexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylcyclohex-3-en-1-yl)-5-methylhexa-1,4-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: The compound can be used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(2,6-Dimethylcyclohex-3-en-1-yl)-5-methylhexa-1,4-dien-3-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): This compound shares a similar cyclohexenyl structure but differs in the side chains and functional groups.
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl): Another related compound with a cyclohexenol structure.
Uniqueness
This detailed overview provides a comprehensive understanding of 1-(2,6-Dimethylcyclohex-3-en-1-yl)-5-methylhexa-1,4-dien-3-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
38041-21-3 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
1-(2,6-dimethylcyclohex-3-en-1-yl)-5-methylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C15H22O/c1-11(2)10-14(16)8-9-15-12(3)6-5-7-13(15)4/h5-6,8-10,12-13,15H,7H2,1-4H3 |
InChI-Schlüssel |
JHLAINFATXUCQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=CC(C1C=CC(=O)C=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)

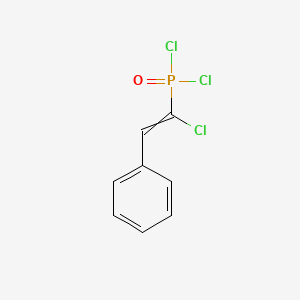

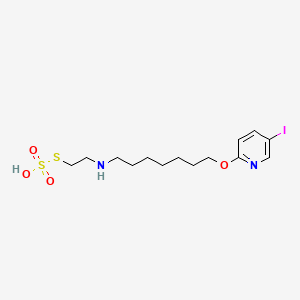
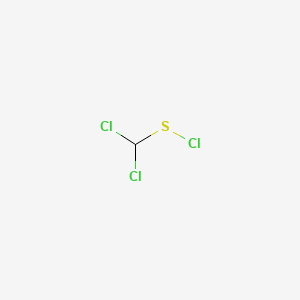
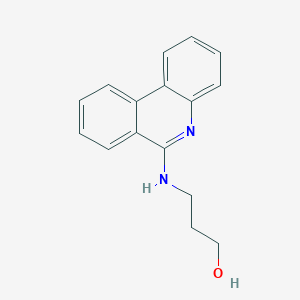

![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)

